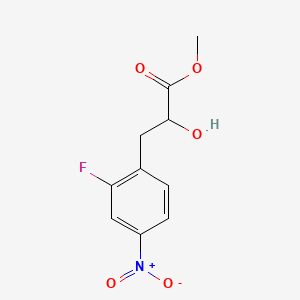
Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro and nitro group on the phenyl ring, along with a hydroxypropanoate ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Methyl 3-(2-fluoro-4-nitrophenyl)-2-oxopropanoate.
Reduction: Methyl 3-(2-fluoro-4-aminophenyl)-2-hydroxypropanoate.
Substitution: Methyl 3-(2-substituted-4-nitrophenyl)-2-hydroxypropanoate.
Applications De Recherche Scientifique
Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with particular receptors. The presence of the fluoro and nitro groups can enhance its binding affinity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(2-fluoro-4-nitrophenyl)-2-oxopropanoate
- Methyl 3-(2-fluoro-4-aminophenyl)-2-hydroxypropanoate
- Methyl 3-(2-chloro-4-nitrophenyl)-2-hydroxypropanoate
Uniqueness
Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate is unique due to the combination of the fluoro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxypropanoate ester moiety also adds to its versatility in various chemical transformations and applications.
Propriétés
Formule moléculaire |
C10H10FNO5 |
|---|---|
Poids moléculaire |
243.19 g/mol |
Nom IUPAC |
methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10FNO5/c1-17-10(14)9(13)4-6-2-3-7(12(15)16)5-8(6)11/h2-3,5,9,13H,4H2,1H3 |
Clé InChI |
DGZVSFVTPQSMKV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=C(C=C(C=C1)[N+](=O)[O-])F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


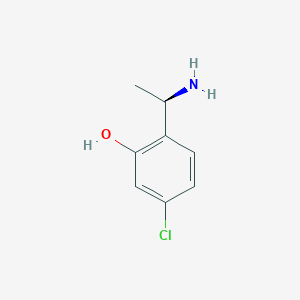
![4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13558499.png)

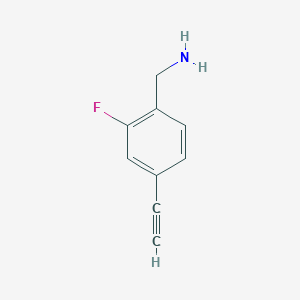
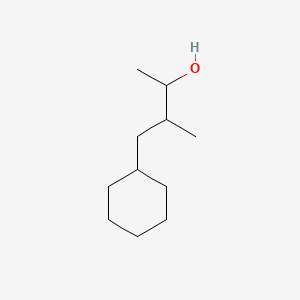
![3-tert-butyl-3aH,6H,6aH-4lambda6-[1,2]oxathiolo[3,4-d][1,2]oxazole-4,4-dione](/img/structure/B13558528.png)
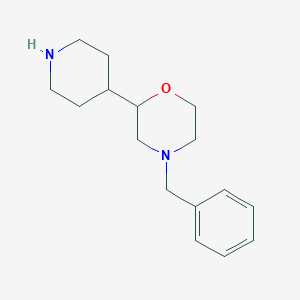
![3-[(Methylamino)methyl]quinolin-2-ol hydrochloride](/img/structure/B13558538.png)
![9-(Tert-butyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13558539.png)

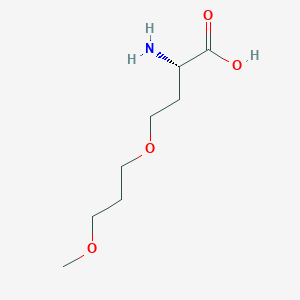
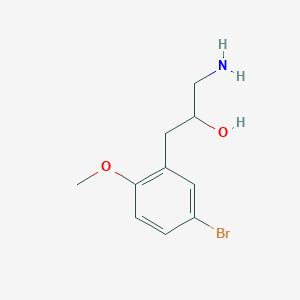
![N-[4-(4-sulfanylbutyl)phenyl]acetamide](/img/structure/B13558560.png)
![{[3-(Chloromethyl)phenyl]methyl}dimethylamine](/img/structure/B13558567.png)
